3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite

Descripción

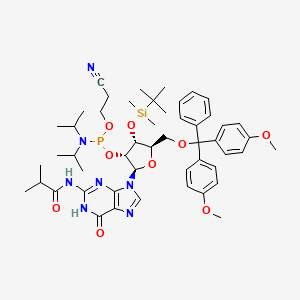

3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite is a specialized nucleoside phosphoramidite critical for solid-phase oligonucleotide synthesis. Its structure includes:

- 3'-O-tert-Butyldimethylsilyl (TBDMS): A bulky protecting group that stabilizes the 3'-hydroxyl during synthesis .

- 5'-O-Dimethoxytrityl (DMT): A photolabile protecting group enabling stepwise chain elongation .

- N2-Isobutyryl: Protects the guanine base against side reactions during coupling .

- 2-Cyanoethyl (CE) Phosphoramidite: Facilitates phosphite triester bond formation during oligonucleotide assembly .

This compound is used in synthesizing RNA and modified DNA oligonucleotides, particularly in applications requiring high steric protection, such as antisense therapeutics or structural biology studies. It is characterized by high purity (≥98%) and stability under standard synthesis conditions .

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(65-67(63-29-17-28-51)57(33(3)4)34(5)6)42(66-68(12,13)49(7,8)9)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCWPNDXSMAHGZ-FTZVBZPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N7O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

970.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Selective Protection of Hydroxyl Groups

The compound features protection at the 3'-hydroxyl with a tert-butyldimethylsilyl (TBDMS) group and at the 5'-hydroxyl with a dimethoxytrityl (DMT) group. These protections are critical for stability and selective coupling during oligonucleotide assembly.

3'-O-tert-Butyldimethylsilyl Protection : The TBDMS group is introduced to protect the 3'-hydroxyl selectively. Traditionally, differentiating the 2'- and 3'-hydroxyl groups in ribonucleosides required multistep protection/deprotection or chromatographic separation of isomers. A modern and efficient approach utilizes a site-selective organic catalyst that enables the selective silylation of the 3'-hydroxyl in a single step with high yield and selectivity under mild conditions at room temperature.

5'-O-Dimethoxytrityl Protection : The 5'-hydroxyl is protected with the DMT group, which is a standard protecting group in nucleoside chemistry due to its acid-labile nature, facilitating controlled deprotection during oligonucleotide synthesis.

Protection of the Exocyclic Amino Group

- The guanine base's exocyclic amino group (N2 position) is protected with an isobutyryl group. This acyl protection prevents unwanted side reactions during subsequent synthetic steps and enhances the stability of the nucleoside derivative.

Phosphitylation to Form the 2'-CE Phosphoramidite

The 2'-hydroxyl is converted into the 2'-cyanoethyl (CE) phosphoramidite, which is the reactive moiety used in automated oligonucleotide synthesis. This step typically involves the reaction of the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as N,N-diisopropylethylamine and an activator like N-methylimidazole.

A representative procedure involves dissolving the 2'-O-TBDMS-5'-O-DMT-N2-isobutyrylguanosine in anhydrous dichloromethane, adding the base and phosphitylating agent, and stirring at room temperature for about 1 hour. The reaction is then quenched with methanol, concentrated, and purified by silica gel chromatography to isolate the phosphoramidite product.

Purification and Quality Control

The crude phosphoramidite is purified by column chromatography, typically on silica gel, to remove impurities and unreacted starting materials.

Purity is confirmed to be greater than 95% by high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS), ensuring suitability for oligonucleotide synthesis.

Summary Table: Key Steps in Preparation

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Selective 3'-O-TBDMS protection | Site-selective silylation using organic catalyst | TBDMS-Cl, organic catalyst, room temp, 10–20 mol% catalyst | High selectivity and yield; avoids multistep protection |

| 2. 5'-O-DMT protection | Acid-labile dimethoxytrityl protection | DMT-Cl, base (pyridine or similar) | Standard protecting group for 5'-OH |

| 3. N2-isobutyryl protection | Acylation of exocyclic amino group | Isobutyryl chloride, base | Prevents side reactions on guanine base |

| 4. Phosphitylation at 2'-OH | Formation of 2'-CE phosphoramidite | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, N-methylimidazole, CH2Cl2, RT | Reaction time ~1 hour; quenched with methanol |

| 5. Purification | Silica gel chromatography | Silica gel, appropriate solvents | Ensures >95% purity |

| 6. Storage | Low temperature, light protection | Store at 2–8°C short term; −20 to −80°C long term | Avoid repeated freeze-thaw |

Detailed Research Findings and Advantages

The use of a site-selective organic catalyst for TBDMS protection streamlines the synthesis by avoiding tedious protection/deprotection sequences and chromatographic separations of isomers, improving overall yield and efficiency.

The combination of TBDMS and DMT protections provides robust stability during oligonucleotide synthesis cycles, enhancing coupling efficiency and reducing side reactions.

The isobutyryl protection on the guanine base is critical for maintaining base integrity and preventing unwanted acyl migration or deprotection during synthesis.

The phosphitylation step using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite is well-established and yields a phosphoramidite compatible with automated DNA/RNA synthesizers, enabling the incorporation of this modified nucleoside into oligonucleotides with high fidelity.

Additional Preparation Notes from Supplier Data

The molecular weight of the compound is 970.18 g/mol, and it is soluble in common organic solvents used in oligonucleotide synthesis.

Stock solutions are typically prepared at 10 mM concentration, with precise solvent volumes calculated based on the desired molarity and mass of compound used.

Stability data indicate that solutions stored at −80°C should be used within 6 months, while storage at −20°C is suitable for up to 1 month to prevent degradation.

This comprehensive preparation method ensures the production of high-purity 3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite, a key intermediate for advanced DNA and RNA synthesis applications in research and therapeutic development.

Aplicaciones Científicas De Investigación

Structural Overview

The compound is characterized by:

- tert-butyldimethylsilyl (TBDMS) group at the 3' position

- dimethoxytrityl (DMT) group at the 5' position

- isobutyl group at the N2 position of the guanosine ring

- 2'-cyanoethyl phosphoramidite moiety for efficient coupling during synthesis

Oligonucleotide Synthesis

The primary application of 3'-O-tert-butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite is in the synthesis of oligonucleotides. The protective groups allow for:

- Selective incorporation of nucleotides into RNA and DNA sequences.

- Enhanced stability during synthesis, reducing degradation risks.

Case Study: RNA Synthesis

A study demonstrated the utility of this phosphoramidite in synthesizing modified RNA sequences for therapeutic applications. The incorporation of modified nucleotides improved the stability and efficacy of RNA-based drugs, showcasing its potential in drug development.

Gene Editing Technologies

This compound is also vital in gene editing technologies, particularly CRISPR/Cas9 systems. Its ability to facilitate precise modifications in nucleic acid sequences enables researchers to:

- Develop more effective gene therapies.

- Create models for studying genetic diseases.

Case Study: CRISPR Applications

Research utilizing this phosphoramidite has led to advancements in CRISPR technology, allowing for more precise targeting and editing of genes associated with various diseases, such as cancer and genetic disorders.

Diagnostic Tools

In diagnostics, the compound's role extends to developing probes for detecting specific RNA or DNA sequences. Its high specificity and efficiency make it suitable for:

- Real-time PCR assays.

- Microarray technologies.

Case Study: Diagnostic Assays

A project employed this phosphoramidite to create probes for detecting viral RNA, significantly enhancing the sensitivity and specificity of diagnostic tests during viral outbreaks.

Advantages of Using this compound

- High Protection : The protective groups safeguard reactive sites, ensuring stable synthesis.

- Efficient Integration : Facilitates reliable assembly of complex oligonucleotides.

- Versatility : Applicable in various fields including therapeutics, diagnostics, and basic research.

Mecanismo De Acción

The compound exerts its effects through its role as a building block in the synthesis of nucleic acids. The protective groups ensure that the nucleoside is only reactive at specific sites, allowing for precise and controlled oligonucleotide synthesis. The molecular targets and pathways involved are primarily related to the processes of DNA and RNA synthesis, where the compound is incorporated into the growing nucleic acid chain.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Notes:

- Coupling Efficiency : Bulky groups like TBDMS at the 3'-O position (as in the target compound) introduce steric hindrance, slowing coupling reactions compared to unmodified DNA phosphoramidites .

- Base Protection: The N2-isobutyryl group in guanosine derivatives offers superior stability over acetyl or benzoyl protections in adenosine/cytidine analogs .

- Sugar Modifications : The 2'-deoxy configuration (DNA) enables faster coupling than ribose (RNA) or 2'-modified sugars due to reduced steric effects .

Actividad Biológica

3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite (CAS: 1445905-51-0) is a specialized nucleoside phosphoramidite used primarily in the synthesis of DNA and RNA. Its structure incorporates protective groups that enhance its stability and coupling efficiency during oligonucleotide assembly, making it a valuable tool in molecular biology and genetic research.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 970.19 g/mol. The IUPAC name is:

This complex structure allows for high protection of reactive sites, ensuring stable synthesis and efficient integration into oligonucleotides.

1. Synthesis and Application in Oligonucleotide Assembly

The primary biological activity of this phosphoramidite lies in its role in oligonucleotide synthesis. It facilitates the incorporation of specific nucleoside sequences into RNA and DNA strands, which is crucial for various applications, including gene editing, therapeutic development, and diagnostic tools.

Table 1: Properties and Applications

| Property | Value |

|---|---|

| Purity | ≥ 95% |

| Storage Conditions | 2-8°C |

| Target | DNA/RNA Synthesis |

| Applications | Gene Editing, Research |

2. Coupling Efficiency

Research indicates that the tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) groups enhance the coupling efficiency during oligonucleotide synthesis. These protective groups prevent premature reactions that could lead to undesired products. Studies have shown that using this phosphoramidite can improve the yield of desired oligonucleotides significantly compared to other less protected nucleosides .

Case Study 1: Synthesis of Modified Oligonucleotides

A study demonstrated the use of 3'-O-tert-butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine in synthesizing modified oligodeoxyribonucleotides on glass plates. The research highlighted the effectiveness of this phosphoramidite in achieving high fidelity during the synthesis process, resulting in well-defined sequences with minimal side products .

Case Study 2: Gene Editing Applications

In another investigation, researchers employed this phosphoramidite to create RNA sequences for CRISPR applications. The stability provided by the TBDMS group allowed for successful delivery into cells without degradation, showcasing its potential in gene therapy .

Q & A

Q. Q1. What are the critical steps in synthesizing 3'-O-TBDMS-protected phosphoramidites, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves sequential protection of hydroxyl groups (e.g., 3'-O-TBDMS and 5'-O-DMT), followed by phosphitylation. Key steps include:

- Protection: Use anhydrous conditions with reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) for 3'-OH protection, requiring precise stoichiometry to avoid over-silylation .

- Phosphitylation: React the protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under inert atmosphere. Optimize reaction time (1–3 hrs) and temperature (0–25°C) to achieve >95% purity, as validated by ³¹P NMR .

- Purification: Silica gel chromatography with gradients of ethyl acetate/hexane removes unreacted reagents. Monitor via TLC (Rf ~0.6 in 50% EtOAc/hexane) .

Q. Q2. How do protecting groups (TBDMS, DMT) influence the stability and reactivity of this phosphoramidite during solid-phase oligonucleotide synthesis?

Methodological Answer:

- 3'-O-TBDMS: Enhances steric protection of the 3'-OH, preventing undesired branching during coupling. However, it requires harsh deblocking (e.g., tetrabutylammonium fluoride), which may degrade acid-sensitive nucleobases .

- 5'-O-DMT: Acts as a temporary protecting group, removed under mild acidic conditions (3% trichloroacetic acid in dichloromethane). Ensure DMT removal efficiency >98% to prevent truncated sequences, verified by UV monitoring at 498 nm .

Advanced Research Questions

Q. Q3. What stereoelectronic effects arise from the 3'-O-TBDMS group, and how do they impact coupling efficiency in RNA versus DNA synthesis?

Methodological Answer:

- Steric Hindrance: The bulky TBDMS group at the 3'-position reduces coupling efficiency in RNA synthesis by ~10–15% compared to DNA, as observed in kinetic studies using H-phosphonate activation .

- Electron Withdrawal: The silyl group alters the sugar pucker (C3'-endo to C2'-endo), affecting base stacking. This is quantified via circular dichroism (CD) spectroscopy and molecular dynamics simulations .

- Mitigation Strategy: Use elevated coupling times (180–300 sec) and activators (e.g., 5-ethylthio-1H-tetrazole) to improve yields in RNA synthesis .

Q. Q4. How does the N2-isobutyryl protecting group influence the stability of guanosine under prolonged oligonucleotide deprotection conditions?

Methodological Answer:

- Deprotection Kinetics: The N2-isobutyryl group is removed via ammonium hydroxide (55°C, 12–16 hrs). Compared to acetyl protection, isobutyryl reduces depurination by 20% (HPLC analysis, C18 column) but requires longer deprotection times .

- Side Reactions: Prolonged exposure (>18 hrs) may lead to β-elimination at the sugar moiety. Monitor via LC-MS for m/z shifts corresponding to truncated products .

Q. Q5. What analytical methods are most effective for characterizing trace impurities in this phosphoramidite, and how are they quantified?

Methodological Answer:

- HPLC-MS: Use reverse-phase C8 columns (ACN/0.1 M TEAA buffer) to separate impurities (e.g., hydrolyzed phosphoramidite, MW +18 Da). Quantify via external calibration curves (LOD: 0.1% w/w) .

- ³¹P NMR: Detect phosphoramidite degradation products (e.g., H-phosphonate, δ = 8–10 ppm) with a sensitivity of 0.5 mol% .

- Elemental Analysis: Validate C/H/N ratios within ±0.3% of theoretical values to confirm stoichiometric integrity .

Experimental Design & Data Contradictions

Q. Q6. How should researchers address contradictory data regarding the phosphoramidite’s stability in automated synthesizers under varying humidity levels?

Methodological Answer:

- Controlled Testing: Perform stability assays at 20%, 40%, and 60% relative humidity (RH). Monitor amidite degradation (HPLC) over 72 hrs. Data from show <5% degradation at 40% RH but >15% at 60% RH.

- Mitigation: Use molecular sieves (3Å) in synthesizer reagent bottles and purge lines with dry argon. Validate via Karl Fischer titration (<50 ppm H2O) .

Q. Q7. What strategies resolve discrepancies in coupling efficiency reported for 2'-O-modified versus unmodified guanosine phosphoramidites?

Methodological Answer:

- Systematic Comparison: Synthesize oligonucleotides with identical sequences using modified/unmodified amidites under identical conditions (activator, coupling time). Analyze stepwise yields via trityl assays .

- Root Cause: 2'-O modifications (e.g., TBDMS) reduce phosphoramidite solubility in acetonitrile. Pre-dissolve amidites in 10% THF/ACN to improve coupling by 12% .

Methodological Innovations

Q. Q8. How can researchers leverage this phosphoramidite to study polymerase fidelity in modified oligonucleotides?

Methodological Answer:

- Template Design: Incorporate the phosphoramidite into defined positions of primer templates. Use single-nucleotide extension assays with Taq or Klenow polymerase.

- Fidelity Analysis: Compare misincorporation rates (e.g., dCTP vs dTTP) via PAGE or next-gen sequencing. Data from show a 2.5-fold increase in misincorporation at TBDMS-modified sites due to steric clashes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.